Croscarmellose sodium

Catalog No.
S625569
CAS No.
9004-32-4
M.F
C8H16NaO8
M. Wt
263.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Croscarmellose sodium

CAS Number

9004-32-4

Product Name

Croscarmellose sodium

IUPAC Name

sodium;2,3,4,5,6-pentahydroxyhexanal;acetate

Molecular Formula

C8H16NaO8

Molecular Weight

263.20 g/mol

InChI

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);

InChI Key

DPXJVFZANSGRMM-UHFFFAOYSA-N

SMILES

Array

solubility

Yields a viscous colloidal solution with water. Insoluble in ethanol

Synonyms

Aquacel, Aquaplast, Carboxymethyl Cellulose, Carboxymethylcellulose, Carboxymethylcellulose Sodium, Carboxymethylcellulose, Sodium, carmellose sodium, Cellolax, Cellulose, Carboxymethyl, Cethylose, Croscarmellose Sodium, Polycell, Ruspol, Sodium Carboxymethylcellulose, Sodium, Carboxymethylcellulose, Sodium, Carmellose, Sodium, Croscarmellose

Canonical SMILES

CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+]

The exact mass of the compound Sodium carboxymethyl cellulose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as yields a viscous colloidal solution with water. insoluble in ethanol. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Cellulose - Methylcellulose. It belongs to the ontological category of hexose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Croscarmellose sodium (CAS: 9004-32-4) is an internally cross-linked polymer of sodium carboxymethylcellulose (NaCMC) utilized globally as a premier superdisintegrant in solid dosage pharmaceutical formulations. Unlike standard NaCMC, which is highly water-soluble and forms viscous solutions, the cross-linking in croscarmellose sodium renders it virtually insoluble while maintaining exceptional hydrophilicity. This structural modification allows the compound to absorb water rapidly and swell to 4–8 times its original volume, generating the immense internal hydrostatic pressure required to rupture tablet matrices [1]. In procurement and formulation workflows, croscarmellose sodium is prioritized for its dual-action disintegration mechanism—combining rapid capillary wicking with moderate, non-gelling swelling—making it highly effective at low use levels (typically 1–5% w/w) across both direct compression and wet granulation processes [2].

Substituting croscarmellose sodium with other common superdisintegrants, such as sodium starch glycolate (SSG) or crospovidone (PVPP), fundamentally alters tablet disintegration kinetics and dissolution profiles. While SSG boasts a massive swelling capacity, it is highly prone to forming a viscous, pore-occluding gel at concentrations above 4–5%, which paradoxically retards water penetration and traps the active pharmaceutical ingredient (API) [1]. Conversely, crospovidone relies almost entirely on capillary wicking and shape-memory strain recovery rather than swelling; while this makes it exceptionally fast-wetting, it often lacks the disruptive swelling force required to break apart highly water-soluble matrices like lactose[2]. Furthermore, replacing cross-linked croscarmellose sodium with un-crosslinked sodium carboxymethylcellulose results in complete failure, as the un-crosslinked polymer simply dissolves into a binder-like mucilage rather than fracturing the compact.

Disintegration Efficiency Without Gelling Retardation

In comparative studies of superdisintegrants at equivalent concentrations (e.g., 3% w/w), croscarmellose sodium demonstrates rapid disintegration without the gelling drawbacks associated with starch-based alternatives. Tablets formulated with 3% croscarmellose sodium achieved a disintegration time of 45 seconds, whereas identical formulations using 3% sodium starch glycolate (SSG) required 60 seconds [1]. This delay in the SSG formulation is attributed to its tendency to form a viscous gel layer upon hydration, which occludes the tablet's capillary pores and restricts further water ingress.

Evidence DimensionIn vitro disintegration time at 3% w/w concentration
Target Compound Data45 seconds
Comparator Or Baseline60 seconds (Sodium starch glycolate)
Quantified Difference25% faster disintegration for Croscarmellose sodium
ConditionsStandardized tablet matrix, in vitro disintegration testing

Buyers formulating high-concentration or rapid-release tablets should select croscarmellose sodium over SSG to prevent gel-blocking and ensure immediate API release.

Synergistic Disintegration in Water-Soluble Diluent Matrices

The choice of superdisintegrant must align with the solubility of the bulk filler. In formulations utilizing highly water-soluble diluents like lactose, croscarmellose sodium significantly outperforms wicking-dominant disintegrants. Because lactose dissolves quickly, it can blunt the capillary action required by crospovidone. Croscarmellose sodium, which expands 4-8 times its volume, provides the necessary mechanical swelling force to rupture the dissolving lactose matrix, rendering compacts with rapid drug dissolution that crospovidone cannot match in this specific environment [1].

Evidence DimensionDisintegration mechanism efficacy in soluble matrices
Target Compound DataHigh efficacy (swelling-driven matrix rupture)
Comparator Or BaselineReduced efficacy (Crospovidone, wicking-driven)
Quantified DifferenceCCS provides dominant swelling force (4-8x volume) vs PVPP's minimal swelling (shape-memory reliance)
ConditionsLactose-based tablet compacts

For procurement teams sourcing excipients for lactose-heavy formulations, croscarmellose sodium is the mandatory choice to ensure the tablet fractures before the filler dissolves into a solid mass.

pH-Dependent Swelling and Water Uptake Dynamics

The swelling capacity of croscarmellose sodium is highly sensitive to the pH of the surrounding medium due to its ionizable carboxymethyl substituents. In neutral media (pH 6.8), croscarmellose sodium exhibits a high water uptake rate of 0.55 g/s. However, in highly acidic gastric media (pH 1.0), its water uptake drops significantly to 0.26 g/s [1]. In contrast, the non-ionic superdisintegrant crospovidone maintains a more consistent water uptake across pH levels (0.52 g/s at pH 6.8 vs. 0.32 g/s at pH 1.0) [1].

Evidence DimensionWater uptake rate across pH extremes
Target Compound Data0.55 g/s (pH 6.8) dropping to 0.26 g/s (pH 1.0)
Comparator Or BaselineCrospovidone: 0.52 g/s (pH 6.8) dropping to 0.32 g/s (pH 1.0)
Quantified DifferenceCCS experiences a 52.7% reduction in acidic uptake, whereas PVPP experiences a 38.4% reduction
ConditionsWater uptake assays in simulated intestinal (pH 6.8) and gastric (pH 1.0) fluids

Formulators must account for this pH sensitivity; if rapid gastric disintegration (pH 1.0) is the sole critical parameter, alternative non-ionic disintegrants may be evaluated, but CCS remains superior for intestinal or pH-neutral release.

Wetting Time Optimization in Orally Disintegrating Tablets (ODTs)

In the development of Orally Disintegrating Tablets (ODTs), wetting time is a critical proxy for saliva absorption. Croscarmellose sodium provides a balanced wetting profile, achieving full wetting in 44.33 ± 2.48 seconds in standardized ODT assays. This is significantly faster than sodium starch glycolate (62.00 ± 2.31 seconds), which absorbs water more slowly due to initial surface gelling, though it is slower than the ultra-porous crospovidone (34.67 ± 3.10 seconds) [1].

Evidence DimensionSimulated wetting time for ODTs
Target Compound Data44.33 seconds
Comparator Or Baseline62.00 seconds (Sodium starch glycolate)
Quantified DifferenceCCS wets 28.5% faster than SSG
ConditionsSimulated wetting test on wet filter paper for ODT formulations

Croscarmellose sodium offers the optimal middle ground for ODTs, avoiding the slow wetting and gelling of SSG while providing more structural swelling than crospovidone.

Lactose-Based Direct Compression Formulations

Because croscarmellose sodium utilizes a swelling mechanism rather than pure capillary wicking, it is the premier choice for tablets heavily reliant on water-soluble diluents like lactose, where wicking agents fail to generate sufficient disruptive force [1].

High-Dose or High-Concentration Superdisintegrant Tablets

In scenarios where a high weight percentage of disintegrant is required to break up dense or hydrophobic APIs, croscarmellose sodium is preferred over sodium starch glycolate to prevent the formation of a viscous, release-retarding gel layer[2].

Intestinal-Release Solid Dosage Forms

Given its high swelling capacity and water uptake rate of 0.55 g/s at pH 6.8, croscarmellose sodium is highly optimized for formulations designed to disintegrate rapidly in the neutral pH environment of the lower GI tract [3].

Balanced Orally Disintegrating Tablets (ODTs)

For ODTs requiring a compromise between rapid saliva wetting and strong mechanical fracture, croscarmellose sodium provides an ideal intermediate wetting time (~44s) compared to the extremes of SSG and crospovidone, ensuring rapid breakdown without excessive tablet hardening [4].

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder
White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

263.07428675 Da

Monoisotopic Mass

263.07428675 Da

Heavy Atom Count

17

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1695 of 1742 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Laxatives

Other CAS

9004-32-4
9000-11-7

Wikipedia

Carboxymethylcellulose cellulose carboxymethyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients
Food Additives -> EMULSIFIER; STABILIZER; THICKENER; -> JECFA Functional Classes
Cosmetics -> Binding; Emulsion stabilizing; Viscosity controlling; Film forming

General Manufacturing Information

Cellulose, carboxymethyl ether, sodium salt: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types